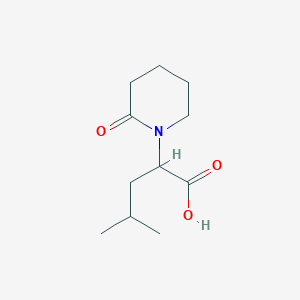
4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid
概要
説明
4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid is a chemical compound with the molecular formula C11H19NO3
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-methylpentanoic acid with 2-oxopiperidine under specific conditions such as controlled temperature and pressure. The reaction typically involves the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: 4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
科学的研究の応用
4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biological processes and pathways.
類似化合物との比較
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid
Apixaban (a direct inhibitor of activated factor X)
Other piperidine derivatives
This comprehensive overview provides a detailed understanding of 4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
生物活性
4-Methyl-2-(2-oxopiperidin-1-yl)pentanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 1094564-01-8 |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly proteins and enzymes involved in various biochemical pathways. The compound modulates these targets, influencing processes such as:
- Cell Proliferation : It has been shown to affect cell cycle dynamics, potentially inducing cell cycle arrest in cancer cells.
- Apoptosis : The compound may promote programmed cell death through pathways that involve p53 signaling, a critical regulator of the cell cycle and apoptosis .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of this compound. For instance, related compounds were found to exhibit minimum inhibitory concentration (MIC) values as low as 2 µg/mL against multidrug-resistant Gram-positive bacterial strains . This suggests potential applications in treating resistant bacterial infections.
Anticancer Potential
Research indicates that compounds structurally related to this compound may inhibit the interaction between p53 and MDM2, leading to reactivation of p53 and subsequent apoptosis in cancer cells . This mechanism is crucial given that mutations in p53 are prevalent in many cancers.
Case Studies
- Study on Antibacterial Properties :
- Cancer Cell Line Studies :
特性
IUPAC Name |
4-methyl-2-(2-oxopiperidin-1-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)7-9(11(14)15)12-6-4-3-5-10(12)13/h8-9H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOWICUCZUETCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















